molecular formula C10H12Cl2O2 B8029934 1,5-Dichloro-3-methoxy-2-propoxybenzene

1,5-Dichloro-3-methoxy-2-propoxybenzene

Cat. No.: B8029934
M. Wt: 235.10 g/mol
InChI Key: XLWOLWUTSJYEGY-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-methoxy-2-propoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.11 g/mol It is characterized by the presence of two chlorine atoms, a methoxy group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-methoxy-2-propoxybenzene can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dichloro-2-methoxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,5-Dichloro-2-methoxybenzene+Propyl bromideK2CO3,DMFThis compound\text{1,5-Dichloro-2-methoxybenzene} + \text{Propyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,5-Dichloro-2-methoxybenzene+Propyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-methoxy-2-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1,5-Dichloro-3-methoxy-2-propoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-methoxy-2-propoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and ether groups can influence its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-methoxybenzene
  • 1,5-Dichloro-3-ethoxy-2-propoxybenzene
  • 1,5-Dichloro-3-methoxybenzene

Uniqueness

1,5-Dichloro-3-methoxy-2-propoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-3-methoxy-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-3-4-14-10-8(12)5-7(11)6-9(10)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOLWUTSJYEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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